Cas no 81762-92-7 (Loxoprofen Impurity 11)

Loxoprofen Impurity 11 structure
Loxoprofen Impurity 11 structure
Product Name:Loxoprofen Impurity 11
CAS-nummer:81762-92-7
MF:C16H20O3
MW:260.328205108643
CID:4764915
Update Time:2024-01-24

Loxoprofen Impurity 11 Chemische en fysische eigenschappen

Naam en identificatie

    • Loxoprofen impurity 7/2-(4-(2-oxo cyclopentylmethyl)phenyl)propionic acidmethyl ester
    • Loxoprofen Related Compound
    • Benzeneacetic acid, α-methyl-4-[(2-oxocyclopentyl)methyl]-, methyl ester
    • Methyl α-methyl-4-[(2-oxocyclopentyl)methyl]benzeneacetate (ACI)
    • Loxoprofen Impurity 11
    • Inchi: 1S/C16H20O3/c1-11(16(18)19-2)13-8-6-12(7-9-13)10-14-4-3-5-15(14)17/h6-9,11,14H,3-5,10H2,1-2H3
    • InChI-sleutel: ULWVQWBFONIXFV-UHFFFAOYSA-N
    • LACHT: O=C(C(C)C1C=CC(CC2CCCC2=O)=CC=1)OC

Loxoprofen Impurity 11 Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Catalysts: 2,2′-Bipyridine ,  Bis(1,5-cyclooctadiene)nickel Solvents: Toluene ;  18 h, rt
Referentie
Ni-catalyzed direct alcoholysis of N-acylpyrrole-type tertiary amides under mild conditions
Chen, Hang; Chen, Dong-Huang; Huang, Pei-Qiang, Science China: Chemistry, 2020, 63(3), 370-376

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  15 min, rt; rt → 0 °C
1.2 Reagents: Water
Referentie
Amide-Ligand-Promoted Silver-Catalyzed C-H Fluorination via Radical/Polar Crossover
Yamashita, Kenji ; Fujiwara, Yuki; Hamashima, Yoshitaka, Journal of Organic Chemistry, 2023, 88(3), 1865-1874

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Hexamethylphosphoramide ,  Trichlorosilane Solvents: Dichloromethane ;  15 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referentie
Boryl Radical Activation of Benzylic C-OH Bond: Cross-Electrophile Coupling of Free Alcohols and CO2 via Photoredox Catalysis
Li, Wen-Duo; Wu, Yang; Li, Shi-Jun ; Jiang, Yi-Qian; Li, Yan-Lin; et al, Journal of the American Chemical Society, 2022, 144(19), 8551-8559

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt → 60 °C; 6 h, 60 °C
Referentie
Synthesis of loxoprofen sodium
Feng, Jiao; Pan, He-lin; Yu, Yan-kun; Long, Zhong-zhu; Cai, Shui-hong, Huaxue Shiji, 2016, 38(1), 88-90

Loxoprofen Impurity 11 Raw materials

Loxoprofen Impurity 11 Preparation Products

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